molecular formula C17H18N4O2 B2752433 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea CAS No. 894022-61-8

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Cat. No. B2752433
CAS RN: 894022-61-8
M. Wt: 310.357
InChI Key: BYKUEHFLKIXMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Scientific Research Applications

Host-Guest Complexation

Research has shown that compounds incorporating urea, pyridine, and phosphoryl groups have been utilized in the synthesis of macrocyclic polyethers, which demonstrate significant potential for host-guest complexation. These ligands exhibit high structural recognition toward anions due to their organized binding sites, indicating their usefulness in designing selective receptors and sensors (Kaplan, Weisman, & Cram, 1979).

Stereoselective Synthesis

Stereoselective synthesis research has reported the creation of an active metabolite of a potent PI3 kinase inhibitor, highlighting the relevance of such urea derivatives in medicinal chemistry for targeted drug design and synthesis (Chen et al., 2010).

Electrochemical Performance in Supercapacitors

Studies have investigated the modification of activated carbon with nitrogen- and oxygen-containing groups, including urea derivatives, to enhance its electrochemical performance in supercapacitors. This research demonstrates the critical role of urea and related functionalities in improving energy storage materials (Hulicova‐Jurcakova et al., 2009).

Bioelectrochemical Conversion

Another application includes the bioelectrochemical conversion of urea to nitrogen gas, utilizing modified carbon electrodes. This innovative approach for urea electrooxidation presents a promising method for environmental remediation and waste treatment processes (Watanabe et al., 2009).

Antimicrobial Activity

Research into N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas has revealed moderate antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-4-6-15(7-5-12)21-11-14(9-16(21)22)20-17(23)19-13-3-2-8-18-10-13/h2-8,10,14H,9,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKUEHFLKIXMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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